Technical Whitepaper: 3-(2-Furyl)benzaldehyde
Technical Whitepaper: 3-(2-Furyl)benzaldehyde
Identification, Synthesis, and Application Strategies
Executive Summary & Core Identification
3-(2-Furyl)benzaldehyde (CAS: 85553-52-2) is a critical heterocyclic building block utilized primarily in the synthesis of bioactive scaffolds and optoelectronic materials.[1] Characterized by a meta-substituted benzaldehyde core linked to an electron-rich furan moiety, it serves as a versatile electrophile in diversity-oriented synthesis (DOS).
This guide provides a definitive technical reference for the identification, synthesis, and handling of this compound, moving beyond basic catalog data to actionable experimental protocols.
1.1 Identity Matrix
| Parameter | Technical Specification |
| CAS Number | 85553-52-2 |
| IUPAC Name | 3-(Furan-2-yl)benzaldehyde |
| Synonyms | 3-(2-Furanyl)benzaldehyde; m-(2-Furyl)benzaldehyde |
| Molecular Formula | C₁₁H₈O₂ |
| Molecular Weight | 172.18 g/mol |
| SMILES | O=CC1=CC(=CC=C1)C2=CC=CO2 |
| InChIKey | BTAANNDAXIYWAN-UHFFFAOYSA-N |
| Physical State | Yellow crystalline solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |
Chemical Architecture & Reactivity
The molecule features a "push-pull" electronic system, though less pronounced than para-substituted analogues.
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The Furan Ring (Donor): Acts as an electron-rich heteroaromatic system. It is susceptible to oxidative ring opening but stable under basic coupling conditions.
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The Benzaldehyde Core (Acceptor): The aldehyde group at the meta position directs subsequent electrophilic aromatic substitutions (EAS) to the position ortho to the furan and meta to the aldehyde, though the furan ring itself is far more reactive toward electrophiles.
Key Reactivity Profile:
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Aldehyde Functionality: Ready for condensation (aldol, Knoevenagel), reductive amination, and oxidation.
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Furan Moiety: Sensitive to strong acids (ring opening) and singlet oxygen (Diels-Alder type photo-oxidation).
Synthesis Strategy: Suzuki-Miyaura Coupling
While catalog procurement is possible, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route is the Suzuki-Miyaura cross-coupling of 3-bromobenzaldehyde with 2-furylboronic acid.
3.1 Reaction Logic
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Why Suzuki? It avoids the toxicity of Stannanes (Stille coupling) and the pyrophoric nature of Grignards (Kumada).
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Catalyst Choice: Pd(PPh₃)₄ is preferred for its stability and efficiency with aryl bromides.
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Base/Solvent: Sodium carbonate in a biphasic toluene/ethanol/water system ensures solubility of the boronic acid while protecting the aldehyde from Cannizzaro side reactions (which are more prevalent in strong hydroxides).
3.2 Experimental Protocol
Scale: 10 mmol Yield Target: >85%
Reagents:
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3-Bromobenzaldehyde (1.85 g, 10 mmol)
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2-Furylboronic acid (1.34 g, 12 mmol, 1.2 equiv)
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Pd(PPh₃)₄ (350 mg, 3 mol%)
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Na₂CO₃ (2M aqueous solution, 10 mL)
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Solvent: Toluene (40 mL) / Ethanol (10 mL)
Step-by-Step Workflow:
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Degassing: Charge a 3-neck flask with toluene, ethanol, and Na₂CO₃ solution. Sparge with Argon for 20 minutes. Critical: Oxygen poisons the Pd(0) species.
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Addition: Add 3-bromobenzaldehyde and 2-furylboronic acid under positive Argon pressure.
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Catalyst: Add Pd(PPh₃)₄ last to minimize air exposure.
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Reflux: Heat to 90°C (internal temp) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2).
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Workup: Cool to RT. Dilute with EtOAc (50 mL). Wash with water (2x) and brine (1x).
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Purification: Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
3.3 Synthesis Process Flow (DOT)
Caption: Figure 1. Optimized Suzuki-Miyaura coupling workflow for the synthesis of CAS 85553-52-2.
Quality Control & Characterization
Validation of the synthesized material is non-negotiable. The following data points serve as the standard for purity assessment.
4.1 Predicted NMR Signature
Solvent: CDCl₃, 400 MHz
| Proton Environment | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Aldehyde | 10.05 | Singlet (s) | 1H | CHO |
| Aromatic (Benzene) | 8.15 | Singlet (t) | 1H | H-2 (between rings) |
| Aromatic (Benzene) | 7.90 | Doublet (d) | 1H | H-4 (ortho to CHO) |
| Aromatic (Benzene) | 7.80 | Doublet (d) | 1H | H-6 (ortho to Furan) |
| Aromatic (Benzene) | 7.55 | Triplet (t) | 1H | H-5 (meta) |
| Furan | 7.50 | Doublet (d) | 1H | Furan H-5 |
| Furan | 6.70 | Doublet (d) | 1H | Furan H-3 |
| Furan | 6.50 | Multiplet (m) | 1H | Furan H-4 |
Note: Shifts are approximate based on substituent effects. The aldehyde proton at ~10 ppm is the primary diagnostic peak.
Applications in Drug Discovery
3-(2-Furyl)benzaldehyde acts as a "scaffold diversifier." Its primary utility lies in converting the aldehyde into nitrogen-containing heterocycles or unsaturated linkers.
5.1 Key Transformations
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Schiff Base Formation: Reaction with primary amines yields imines, often reduced to secondary amines for library generation.
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Chalcone Synthesis: Claisen-Schmidt condensation with acetophenones yields chalcones, which are privileged structures in oncology (tubulin polymerization inhibitors).
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Heterocycle Construction: Reaction with diamines can yield benzimidazoles or quinoxalines depending on the co-reactant.
5.2 Application Logic Tree (DOT)
Caption: Figure 2. Divergent synthesis pathways utilizing the 3-(2-furyl)benzaldehyde core.
Safety & Handling (E-E-A-T)
Hazard Classification:
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Skin/Eye Irritant: Standard aldehyde precautions apply.[2]
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Air Sensitivity: Benzaldehydes oxidize to benzoic acids over time.[3] 3-(2-Furyl)benzaldehyde is particularly susceptible due to the furan ring.
Storage Protocol:
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Temperature: Store at 2–8°C.
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Atmosphere: Store under Nitrogen or Argon.
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Container: Amber glass to prevent photo-degradation.
Emergency Response:
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Inhalation: Move to fresh air.
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Skin Contact: Wash with soap and water; lipophilic nature means water alone is insufficient.
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Spill: Absorb with inert material (vermiculite); do not use combustible materials like sawdust.
References
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Benchchem. "3-(2-Furyl)benzaldehyde Product Data." Benchchem Chemical Database. Accessed October 2023. Link
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Chem-Impex International. "Product 85553-52-2 Specifications." Chem-Impex Catalog. Accessed October 2023. Link
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Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4] Chemical Reviews, 95(7), 2457-2483, 1995. (Foundational reference for the synthesis protocol). Link
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Matrix Fine Chemicals. "3-(Furan-2-yl)benzaldehyde Technical Data." Matrix Fine Chemicals. Accessed October 2023. Link
